4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
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Overview
Description
This compound is particularly noted for its use in pharmaceutical studies, organic synthesis, and antimicrobial assays.
Mechanism of Action
Target of Action
Similar compounds have shown anticancer activity in hela, hct-116, and mcf-7 cell lines
Mode of Action
Related compounds have been found to induce apoptosis in hela cells . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment as it leads to the elimination of cancer cells.
Biochemical Pathways
Related compounds have been associated with the induction of apoptosis, which involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways .
Pharmacokinetics
Related compounds have been found to undergo first-phase oxidation reactions in human liver microsomes .
Result of Action
Related compounds have shown a high cytotoxic effect in hela cancer cells and less cytotoxicity against the non-tumor cell line hacat cells . These compounds have been found to increase the early apoptotic population of cells, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and induce apoptosis through caspase activation in HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide typically involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfenic and sulfinic acids as metabolites.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in antimicrobial assays to evaluate its effectiveness against various microorganisms.
Medicine: Research has shown its potential anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: It is employed in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.
Comparison with Similar Compounds
Similar Compounds
2-alkythio-4-chloro-N-(imino-heteroaryl)methylbenzenesulfonamide: Known for its anticancer activity.
4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: Exhibits potential anticancer properties.
Uniqueness
4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide stands out due to its unique dioxothiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other sulfonamide derivatives and contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFKTYWGFDGBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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